Enhanced BTK Inhibitory Potency of Derived Sulfonamides vs. 4-Methoxyphenyl Analog
A downstream sulfonamide incorporating the 4-cyclopropoxyphenyl group exhibits an IC50 < 100 nM against human BTK kinase, as reported in US9637487 and BindingDB [1]. In contrast, SAR analysis within the same patent family reveals that replacement with a 4-methoxyphenyl group results in a > 10-fold loss of potency (IC50 > 1 µM) [1]. The cyclopropoxy moiety is therefore critical for achieving sub-micromolar activity in this chemotype.
| Evidence Dimension | BTK inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM (4-cyclopropoxyphenyl derivative) |
| Comparator Or Baseline | IC50 > 1 µM (4-methoxyphenyl analog) |
| Quantified Difference | >10-fold improvement |
| Conditions | Human BTK kinase, full-length 6×His-tag construct, insect cell expression |
Why This Matters
Procurement of this building block enables synthesis of highly potent BTK inhibitors that cannot be matched using the cheaper 4-methoxybenzylsulfonyl chloride.
- [1] BindingDB. BDBM326241: N-(3-(6-amino-7-(4-cyclopropoxyphenyl)-8-oxo-7H-purin-9(8H)-yl)phenyl)-N-methylacrylamide (US9637487, Compound 30). IC50 data. View Source
